molecular formula C10H16ClNO3S B2795277 1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride CAS No. 1557330-90-1

1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride

Cat. No.: B2795277
CAS No.: 1557330-90-1
M. Wt: 265.75
InChI Key: JBKVGZCEVSHUEA-UHFFFAOYSA-N
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Description

This compound is a derivative of 1-amino-2-propanol, which is a type of alcohol with an amino group . The benzenesulfonyl group is a common functional group in organic chemistry, often involved in substitution reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it might involve a nucleophilic substitution reaction where a benzenesulfonyl group replaces a leaving group on the 1-amino-2-propanol molecule .


Molecular Structure Analysis

The molecular structure would likely feature a three-carbon backbone (from the propanol part), with a hydroxyl group (-OH) attached to one of the terminal carbons, a methyl group (-CH3) on the middle carbon, and a benzenesulfonyl group attached to the other terminal carbon via a nitrogen atom .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the hydroxyl group might be involved in condensation or substitution reactions . The benzenesulfonyl group could also participate in substitution reactions .

Scientific Research Applications

X-ray Structures and Computational Studies

The structural characterization of related cathinones, including their X-ray structures and computational studies, provides insights into their molecular geometry and electronic properties. These studies are essential for understanding the compound's potential applications in material science and pharmaceutical research (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Absolute Helical Arrangement in Crystals

Research on compounds similar to 1-(Benzenesulfonyl)-3-(methylamino)propan-2-ol hydrochloride has led to discoveries about their absolute helical arrangement in crystals. This is significant for the development of chiral materials and could have implications in the synthesis of new materials with specific optical properties (Azumaya et al., 2003).

Physicochemical Characterization for Pharmaceutical Development

The physicochemical characterization of closely related compounds is crucial for pharmaceutical development. This includes identifying anhydrate and hydrate forms and their transformation behaviors, which are fundamental for determining the stability and formulation strategies of pharmaceutical compounds (Hugerth et al., 2006).

Pharmacological Characterization of κ-Opioid Receptor Antagonists

Compounds with structural similarities to this compound have been pharmacologically characterized as κ-opioid receptor (KOR) antagonists. These studies provide valuable information on their potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).

Synthesis and Structural Characterization

The synthesis and structural characterization of sterically hindered isomeric forms related to this compound contribute to the understanding of their chemical behavior and potential applications in organic synthesis and material science (Rublova et al., 2017).

Stereoselective Synthesis Techniques

The development of stereoselective synthesis techniques for key intermediates in pharmaceutical production is critical for creating drugs with high purity and efficacy. Such methodologies are central to the preparation of compounds with specific stereochemistry, which is essential for their biological activity (Lall et al., 2012).

Safety and Hazards

While specific safety data for this compound is not available, handling it should involve standard laboratory safety procedures. This includes wearing appropriate personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

1-(benzenesulfonyl)-3-(methylamino)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S.ClH/c1-11-7-9(12)8-15(13,14)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKVGZCEVSHUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(CS(=O)(=O)C1=CC=CC=C1)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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